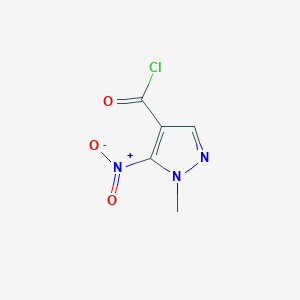
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrazole, which is a heterocyclic organic compound that contains a ring of five atoms, including four carbon atoms and one nitrogen atom. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is a complex process that requires expertise and precision.
Mechanism Of Action
The mechanism of action of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride is not well understood. However, it is believed that this compound acts as an electrophilic reagent, which can react with nucleophiles such as amines and thiols. This reactivity makes 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride a useful tool for the modification of biomolecules such as proteins and peptides.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride are not well studied. However, it is known that this compound can react with amino acids such as cysteine and lysine, which can lead to the modification of proteins and peptides. This modification can alter the biological activity of these molecules, which can have implications for various biological processes.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in lab experiments include its reactivity towards nucleophiles, which makes it a useful tool for the modification of biomolecules. This compound is also commercially available, which makes it easily accessible for researchers. However, the limitations of using 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride include its toxicity and reactivity towards other reagents, which requires careful handling and storage.
Future Directions
There are several future directions for the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in scientific research. One direction is the synthesis of new pyrazole derivatives with potential biological activities. Another direction is the modification of biomolecules such as proteins and peptides for various applications. Additionally, the use of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride in the synthesis of metal complexes for catalysis, sensing, and imaging is an area of active research.
Synthesis Methods
The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid with thionyl chloride. This reaction produces 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride, along with sulfur dioxide and hydrogen chloride gas. This process requires careful handling of the reagents, as thionyl chloride is a highly reactive compound that can cause severe burns and eye damage. The synthesis method of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has been used in various scientific research applications, including the synthesis of pyrazole derivatives, which have potential applications in medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride has also been used in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and imaging.
properties
CAS RN |
121568-18-1 |
|---|---|
Product Name |
1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride |
Molecular Formula |
C5H4ClN3O3 |
Molecular Weight |
189.56 g/mol |
IUPAC Name |
1-methyl-5-nitropyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C5H4ClN3O3/c1-8-5(9(11)12)3(2-7-8)4(6)10/h2H,1H3 |
InChI Key |
GZXWUVDDECGNIX-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)Cl)[N+](=O)[O-] |
synonyms |
1H-Pyrazole-4-carbonylchloride,1-methyl-5-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



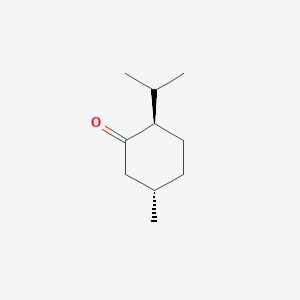
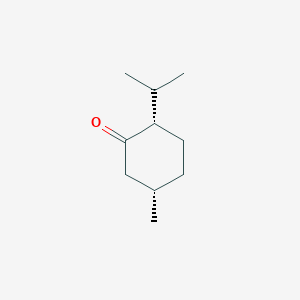
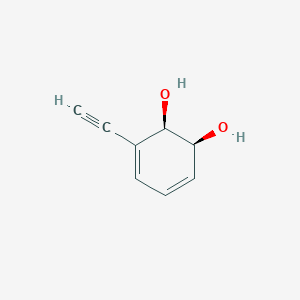
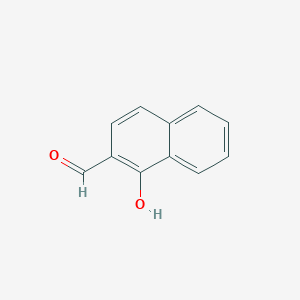
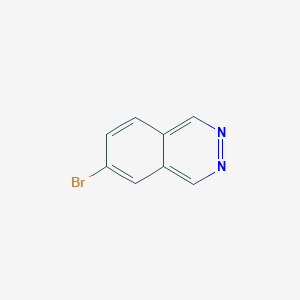
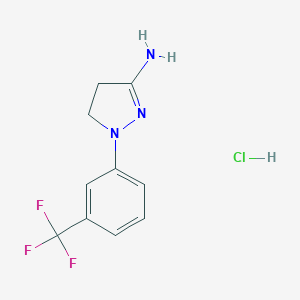
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
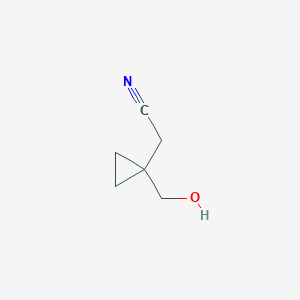


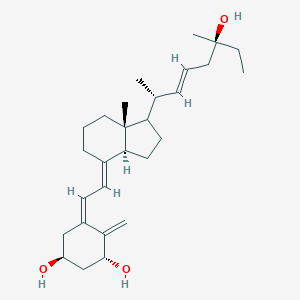


![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)